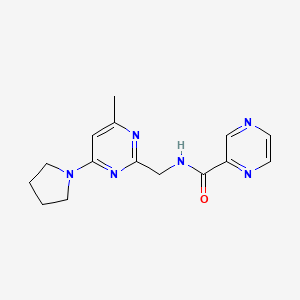

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide

Beschreibung

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a pyrazine carboxamide moiety

Eigenschaften

IUPAC Name |

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c1-11-8-14(21-6-2-3-7-21)20-13(19-11)10-18-15(22)12-9-16-4-5-17-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUUCKNYLFTJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=NC=CN=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidine group. The final step involves the coupling of the pyrazine carboxamide moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: It can be utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyrazine rings can engage in hydrogen bonding and π-π interactions, while the pyrrolidine group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine

- 2-aminopyrimidine derivatives

Uniqueness

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, or selectivity for certain targets, making it a valuable compound for further research and development.

Biologische Aktivität

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine group and a pyrazine carboxamide moiety , which contributes to its unique biological properties. Its molecular formula is , with a molecular weight of 258.33 g/mol.

The biological activity of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in cancer proliferation and inflammatory processes. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially affecting bacterial replication.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide:

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide, researchers found that the compound significantly reduced inflammation markers in vitro. The study utilized human macrophage cell lines treated with lipopolysaccharides (LPS), showing a marked decrease in IL-6 and TNF-alpha levels.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that at concentrations of 50 µg/mL, the compound inhibited bacterial growth effectively, suggesting its potential use as an antimicrobial agent.

Q & A

Basic: What synthetic routes are recommended for synthesizing N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pyrazine-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via multi-step reactions, typically involving:

- Nucleophilic aromatic substitution to introduce the pyrrolidine moiety onto the pyrimidine core .

- Amide coupling between the pyrazine-carboxylic acid derivative and the pyrimidine-methylamine intermediate using reagents like EDCl/HOBt or DCC in solvents such as DMF .

- Optimization parameters :

- Temperature : Maintain 0–25°C during coupling to minimize side reactions.

- Catalyst : Use 10 mol% DMAP to enhance coupling efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR identifies protons on the pyrimidine (δ 8.2–8.5 ppm) and pyrazine (δ 8.7–9.0 ppm) rings.

- ¹³C NMR confirms carbonyl (δ 165–170 ppm) and quaternary carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 368.1784) .

- HPLC-PDA : Purity assessment using a C18 column (gradient: 10–90% acetonitrile/water) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

Contradictions often arise from:

- Variability in assay conditions (e.g., cell line differences, serum concentration).

- Solution stability : Degradation in DMSO stock solutions can reduce potency. Validate stability via LC-MS before assays .

Resolution strategies :- Dose-response standardization : Use fixed solvent concentrations (e.g., ≤0.1% DMSO).

- Orthogonal assays : Confirm enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assay) .

- Meta-analysis : Compare data across studies with matched experimental parameters (e.g., IC₅₀ values under identical pH/temperature) .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for pyrazine-pyrimidine hybrids?

Methodological Answer:

SAR studies focus on:

- Core modifications :

- Replace pyrazine with pyridine (reduces planarity, alters electronic properties) .

- Substitute pyrrolidine with piperidine to assess steric effects on target binding .

- Functional group analysis :

- Methyl groups on pyrimidine enhance lipophilicity (logP optimization via HPLC) .

- Amide linker rigidity: Compare with ester analogs to evaluate conformational flexibility .

Tools : - Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like kinase ATP-binding pockets .

- Free-Wilson analysis quantifies contributions of substituents to activity .

Basic: What are the key physicochemical properties influencing solubility and stability?

Methodological Answer:

- Solubility :

- Poor aqueous solubility (logP ~3.5) necessitates formulation with co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .

- pH-dependent solubility: Protonation of pyrazine nitrogen at pH < 4 improves solubility .

- Stability :

- Degrades under UV light (λ > 300 nm). Store in amber vials at –20°C.

- Hydrolytically stable in pH 5–7 buffers for 48 hours (validated by LC-MS) .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) simulations :

- Simulate binding to EGFR kinase (PDB: 1M17) using GROMACS, with AMBER force fields.

- Identify key interactions: Pyrimidine N1 with Met769, pyrazine carbonyl with Thr766 .

- Pharmacophore modeling :

- Define features (hydrogen bond acceptors, hydrophobic regions) using Schrödinger Phase.

- Screen virtual libraries for analogs with enhanced affinity .

- QM/MM calculations :

- Assess electronic effects of substituents (e.g., methyl groups) on binding energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.